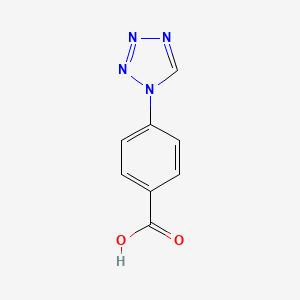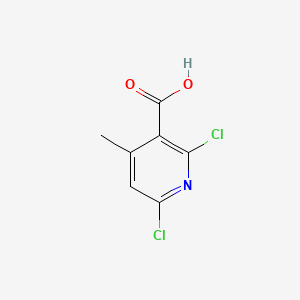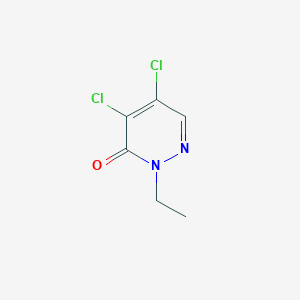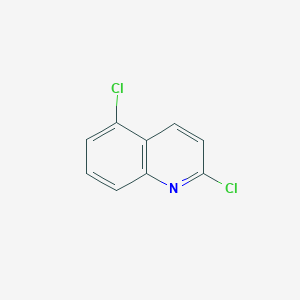
N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the literature. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and investigated for anticonvulsant activity, with one compound showing significant efficacy . Another study reported the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide, which was prepared by reacting N-methylchloroacetamide with 4-phenoxyphenol in the presence of anhydrous potassium carbonate . Additionally, improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide were achieved, with a simplified procedure that is suitable for scale-up production .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 2-(2-formylphenoxy)acetamide was confirmed through X-ray diffraction analysis, revealing that it crystallizes in the monoclinic system with a centrosymmetric space group . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor, with the crystal exhibiting intermolecular hydrogen bonds . The title compound, 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, also had its structure elucidated, showing an intermolecular N—H⋯O hydrogen bond that links molecules into infinite chains .
Chemical Reactions Analysis
The interaction of acetamide derivatives with other molecules has been studied, such as the hydrogen-bonding ability of N,N-dimethyl formamide and N,N-dimethyl acetamide with various phenols . These studies provide insights into the reactivity and potential applications of acetamide compounds in forming complexes with other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. Density functional theory (DFT) calculations were used to investigate the optimized structure, stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential of 2-(2-formylphenoxy)acetamide . These properties are crucial for understanding the behavior of these compounds in different environments and for predicting their reactivity.
Relevant Case Studies
Several case studies have demonstrated the potential applications of acetamide derivatives. The anticonvulsant activity of synthesized acetamides was evaluated, with some compounds showing promising results in animal models . Molecular docking studies have also been performed to assess the antiviral activity of acetamide derivatives against SARS-CoV-2, with some molecules exhibiting good binding affinity for the target protein . Furthermore, the anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was confirmed through in silico modeling, targeting the VEGFr receptor .
科学的研究の応用
Biological Effects of Acetamide Derivatives
Research on acetamide derivatives, including formamide and their mono and dimethyl derivatives, has been extensive due to their commercial importance and the significant biological effects resulting from exposure. These studies contribute to understanding the biological consequences of such compounds, which could inform their applications in medicinal chemistry and toxicology (Kennedy, 2001).
Advanced Oxidation Processes
The degradation of pharmaceuticals and related compounds through advanced oxidation processes (AOPs) highlights the reactivity and potential environmental impact of acetamide derivatives. Understanding the degradation pathways and by-products of these processes is crucial for environmental chemistry and could influence the design of more sustainable chemicals (Qutob et al., 2022).
Pharmacological Activities
Studies on the synthesis and pharmacological activities of phenoxy acetamide derivatives have shown these compounds to be promising therapeutic candidates. The diverse chemical structures and biological activities of these derivatives underscore their potential in drug discovery and development (Al-Ostoot et al., 2021).
Environmental Impact and Fate
Research into the environmental fate and ecotoxicity of related compounds, such as nonylphenol ethoxylates and their metabolites, provides insight into the potential environmental implications of the widespread use of acetamide derivatives. This information is crucial for assessing risks and developing guidelines for the safe use of such chemicals (Ying et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)6-8-17(18)24-12-19(22)20-16-7-5-13(2)9-14(16)3/h5-11H,4,12H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUYRAAYKGETKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354479 |
Source


|
| Record name | N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247592-86-5 |
Source


|
| Record name | N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)


